molecular formula C21H19FO6S B8244321 ((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate

((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate

Cat. No.: B8244321
M. Wt: 418.4 g/mol
InChI Key: JSQAITNCKYMMTJ-UHFFFAOYSA-N
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Description

This compound (CAS No. 1778703-66-4) is a fluorinated furan derivative featuring a phenylsulfonylmethyl acetate moiety. Its structure comprises:

  • A 5,5-dimethyl-4-oxo-4,5-dihydrofuran core substituted with a 3-fluorophenyl group.
  • A phenylsulfonylmethyl acetate group linked to the furan via a para-substituted phenyl ring.

The compound is marketed as a building block or advanced intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Suppliers like Ambeed, Inc. and AiFChem highlight its utility in AI-driven chemical production pipelines, though specific applications remain proprietary .

Properties

IUPAC Name

[4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]phenyl]sulfonylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO6S/c1-13(23)27-12-29(25,26)17-9-7-14(8-10-17)19-18(20(24)21(2,3)28-19)15-5-4-6-16(22)11-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQAITNCKYMMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)C(O2)(C)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Furanone Intermediate to Sulfoxide

The synthesis begins with the oxidation of 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)thioanisole (Formula 6 in patent) to the corresponding sulfoxide (Formula 7). This step employs oxidizing agents such as 3-chloroperoxybenzoic acid (m-CPBA) or oxone in solvents like dichloromethane or acetonitrile. The reaction typically proceeds at temperatures between −10°C and 25°C for 1–5 hours, achieving yields of 85–92%.

Mechanistic Insight :
The oxidation involves electrophilic attack by the peracid on the sulfur atom, forming a sulfoxide via a two-electron transfer process. The choice of oxidizing agent influences reaction efficiency; m-CPBA provides faster kinetics, while oxone offers cost advantages.

Pummerer Rearrangement to Sulfonylmethyl Acetate

The sulfoxide intermediate undergoes a Pummerer rearrangement using acetic anhydride and acetate to form ((4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate (Formula 8). This step is conducted at 100–150°C for 6–18 hours, with acetic acid as a catalyst.

Key Reaction Parameters :

  • Temperature : Elevated temperatures (120–130°C) accelerate the rearrangement but may lead to side reactions like over-oxidation.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction homogeneity, while acetic acid improves proton availability for the rearrangement.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Table 1 summarizes solvent and catalyst effects on the Pummerer rearrangement yield:

SolventCatalystTemperature (°C)Yield (%)
Acetic acidNone12078
DichloromethaneBF₃·Et₂O2565
DMFp-TsOH13089

Data adapted from patent.

Polar solvents like DMF paired with acid catalysts (e.g., p-toluenesulfonic acid) maximize yields by stabilizing the oxonium ion intermediate.

Temperature and Time Dependence

The relationship between reaction time and temperature was studied for the oxidation step (Figure 1):

  • At 0°C, the reaction requires 5 hours for 90% conversion.

  • At 25°C, completion is achieved in 2 hours but with a 5% decrease in yield due to byproduct formation.

Analytical Characterization

Spectroscopic Data

The final product was characterized using ¹H NMR and HPLC :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H), 7.45–7.35 (m, 3H), 4.25 (s, 2H), 2.10 (s, 3H), 1.55 (s, 6H).

  • HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methodologies

Patent vs. Patent

Both patents describe similar pathways, but patent emphasizes scale-up protocols :

  • Patent: Uses oxone for oxidation, reducing costs but requiring longer reaction times.

  • Patent: Optimizes solvent recycling in the Pummerer step, improving process sustainability .

Chemical Reactions Analysis

Types of Reactions

((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

Nonsteroidal Anti-inflammatory Drug (NSAID)

The compound has been identified as a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase enzymes. This dual action is significant because:

  • COX-2 Inhibition : COX-2 is an enzyme involved in the inflammatory process. Inhibiting this enzyme can lead to reduced inflammation and pain relief.
  • Carbonic Anhydrase Inhibition : This enzyme plays a role in various physiological processes, including acid-base balance and fluid secretion. Its inhibition may enhance the therapeutic effects of NSAIDs by providing a localized action in inflamed tissues.

Cancer Treatment

Recent studies have suggested that the compound exhibits anticancer properties, particularly against colorectal cancer:

  • Inhibition of Tumor Growth : Research indicates that it can inhibit colorectal adenoma and tumor growth in mouse models, which positions it as a potential candidate for further development as an anticancer agent.
  • Mechanism of Action : The unique mechanism involving COX-2 and carbonic anhydrase inhibition may provide a novel approach to targeting inflammation-associated cancers.

Case Study 1: Polmacoxib Development

Polmacoxib, a derivative of the compound, was approved in South Korea for treating colorectal cancer. Its development involved extensive preclinical studies demonstrating its efficacy and safety profile compared to traditional NSAIDs. The findings highlighted:

  • Reduced Gastrointestinal Toxicity : Unlike conventional NSAIDs, Polmacoxib showed a favorable safety profile with reduced gastrointestinal side effects.
  • Enhanced Targeting : The drug's design allows for targeted delivery to inflamed tissues while minimizing systemic exposure.

Case Study 2: Comparative Efficacy Studies

A comparative study involving Polmacoxib and other NSAIDs revealed that Polmacoxib not only reduced inflammation more effectively but also exhibited a lower incidence of cardiovascular complications commonly associated with COX-2 inhibitors.

Mechanism of Action

The mechanism of action of ((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness lies in its furan core and ester-functionalized sulfonyl group . Below is a comparison with related compounds:

Feature Target Compound Triazole Derivative ()
Core Heterocycle 5,5-Dimethyl-4-oxo-dihydrofuran 4H-1,2,4-Triazole
Aromatic Substituents 3-Fluorophenyl on furan; phenylsulfonyl on benzene 2,4-Difluorophenyl on triazole; phenylsulfonyl on benzene
Functional Groups Methyl acetate (ester) on sulfonyl group α-Halogenated ketone (e.g., phenylethanone) on triazole-thioether
Synthetic Route Likely involves sulfonylation and esterification (exact method unspecified) Sodium ethoxide-mediated coupling of triazole with α-halogenated ketone (10-hour reaction)
Key Observations:
  • Heterocyclic Stability: The 5,5-dimethyl substitution on the furan core likely enhances steric and electronic stability compared to non-methylated heterocycles.
  • Functional Group Reactivity : The methyl acetate group may confer hydrolytic sensitivity under basic conditions, unlike the more stable ketone in the triazole derivative.

Physicochemical Properties (Inferred)

  • Solubility: The ester group improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-esterified sulfonyl compounds.
  • Hydrogen Bonding : The sulfonyl and ester groups may participate in directional hydrogen bonding , influencing crystal packing (as per ’s principles) .
  • Melting Point: Likely higher than non-fluorinated analogues due to increased molecular rigidity from the 3-fluorophenyl group.

Biological Activity

The compound ((4-(3-(3-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)phenyl)sulfonyl)methyl acetate , with the CAS number 1778703-66-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19FO6S
  • Molecular Weight : 418.44 g/mol
  • Purity : Typically greater than 98%
  • Storage Conditions : Sealed in dry conditions at 2-8°C

The compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This mechanism is significant in the context of anti-inflammatory and analgesic activities, making it a candidate for treating various inflammatory diseases.

Anti-inflammatory Effects

Research indicates that this compound exhibits substantial anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in experimental models.

Antiproliferative Activity

In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. For instance, it has been tested against colorectal adenoma cells, showing a dose-dependent reduction in cell viability.

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound is effective against certain cancer cell lines, it maintains a favorable safety profile with low cytotoxicity in normal cell lines. This selectivity is crucial for its potential therapeutic applications.

Case Studies and Research Findings

StudyFindingsReference
In vitro study on colorectal cancerIC50 values indicated significant inhibition of cell growth (IC50 = 10 µM)
Anti-inflammatory assayReduction in TNF-alpha levels by 50% at 20 µM concentration
Cytotoxicity against normal cellsMinimal cytotoxicity observed with IC50 > 100 µM

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good absorption and distribution characteristics. Studies indicate that it achieves peak plasma concentrations within 1-2 hours post-administration, with a half-life conducive to therapeutic dosing schedules.

Q & A

Q. How can cross-disciplinary approaches enhance research on this compound?

  • Answer :
  • Bioconjugation Studies : Link the sulfonyl group to fluorescent probes for cellular imaging .
  • Polymer Science : Incorporate the dihydrofuran core into photo-responsive materials via radical polymerization .
  • Pharmacology : Screen for anti-inflammatory activity using COX-2 inhibition assays, leveraging the fluorophenyl moiety’s bioisosteric properties .

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